N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide
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Overview
Description
N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure that includes a bromofuran moiety and an indole carboxamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide typically involves multiple steps. One common method includes the reaction of 5-bromofuran-2-carboxylic acid with an appropriate amine to form the intermediate amide. This intermediate is then coupled with an indole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of coupling agents such as 1,1’-carbonyldiimidazole (CDI) or 2-methyl-6-nitrobenzoic anhydride (MNBA) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to remove the bromine atom, leading to the formation of a furan derivative.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, furan oxides, and reduced furan compounds.
Scientific Research Applications
N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The bromofuran moiety may also contribute to the compound’s overall activity by interacting with different molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide
- N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1,3-benzothiazole-2-carboxamide
- N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1,3-benzothiazole-2-carboxamide
Uniqueness
N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide is unique due to its specific combination of the bromofuran and indole moieties. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. Its ability to form hydrogen bonds and interact with various molecular targets makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C16H14BrN3O3 |
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Molecular Weight |
376.20 g/mol |
IUPAC Name |
N-[2-[(5-bromofuran-2-carbonyl)amino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H14BrN3O3/c17-14-6-5-13(23-14)16(22)19-8-7-18-15(21)12-9-10-3-1-2-4-11(10)20-12/h1-6,9,20H,7-8H2,(H,18,21)(H,19,22) |
InChI Key |
BJNUSAVNDNYYPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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